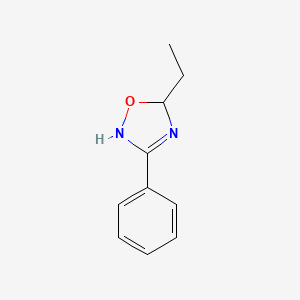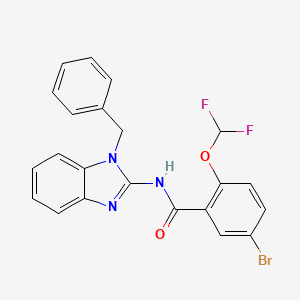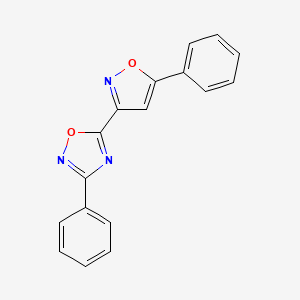![molecular formula C18H19N7O2 B10940112 N,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10940112.png)
N,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~,3-DIMETHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes pyrazole and isoxazole rings, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,3-DIMETHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the condensation of pyrazole-based ligands with appropriate primary amines . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.
Chemical Reactions Analysis
Types of Reactions
N~4~,3-DIMETHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the pyrazole or isoxazole rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N~4~,3-DIMETHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biological transformation agent and its interactions with enzymes.
Medicine: Explored for its potential as an anticancer agent and antibiotic.
Industry: Utilized in the development of metal-organic frameworks and other advanced materials.
Mechanism of Action
The mechanism of action of N4,3-DIMETHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Isoxazole derivatives: Compounds containing the isoxazole ring, which share some chemical properties.
Uniqueness
N~4~,3-DIMETHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of pyrazole and isoxazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19N7O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N,3-dimethyl-6-(1-methylpyrazol-4-yl)-N-[(2-methylpyrazol-3-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H19N7O2/c1-11-16-14(18(26)23(2)10-13-5-6-19-25(13)4)7-15(21-17(16)27-22-11)12-8-20-24(3)9-12/h5-9H,10H2,1-4H3 |
InChI Key |
WPJRARNCZFPNFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)N(C)CC4=CC=NN4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-Chlorobenzyl)piperazin-1-yl]-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine](/img/structure/B10940030.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10940032.png)
![[5-(2,4-Dichlorophenyl)-1,2-oxazol-3-yl][4-(4-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10940038.png)

![3-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B10940051.png)
![(2E)-3-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one](/img/structure/B10940052.png)

![ethyl 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B10940071.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide](/img/structure/B10940081.png)
![2-[(4-bromothiophen-2-yl)carbonyl]-N-(2,4-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10940088.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10940107.png)

![(5E)-5-[4-(difluoromethoxy)benzylidene]-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B10940117.png)

